molecular formula C4H3FN2O4S B13504688 1-(fluorosulfonyl)-1H-pyrazole-3-carboxylic acid

1-(fluorosulfonyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13504688
M. Wt: 194.14 g/mol
InChI Key: UZPZMLYRQZEBMI-UHFFFAOYSA-N
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Description

1-(Fluorosulfonyl)-1H-pyrazole-3-carboxylic acid is a compound that has garnered significant interest in the fields of organic chemistry, medicinal chemistry, and chemical biology. This compound is characterized by the presence of a fluorosulfonyl group attached to a pyrazole ring, which imparts unique reactivity and stability properties. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

The synthesis of 1-(fluorosulfonyl)-1H-pyrazole-3-carboxylic acid typically involves the introduction of the fluorosulfonyl group via direct fluorosulfonylation. One common method is the use of fluorosulfonyl radicals, which can be generated from various precursors. For instance, the reaction of aliphatic carboxylic acids with sulfur dioxide and a fluoride source under oxidative conditions can yield the desired sulfonyl fluoride . Another approach involves the use of sulfuryl fluoride gas (SO2F2) as a fluorosulfonylating agent . Industrial production methods often employ these strategies due to their efficiency and scalability.

Chemical Reactions Analysis

1-(Fluorosulfonyl)-1H-pyrazole-3-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which 1-(fluorosulfonyl)-1H-pyrazole-3-carboxylic acid exerts its effects is primarily through its reactivity with nucleophiles. The fluorosulfonyl group acts as an electrophilic warhead, reacting with nucleophilic residues in proteins and other biomolecules. This reactivity allows the compound to modify specific amino acid residues, such as serine, threonine, and cysteine, which can inhibit enzyme activity or alter protein function .

Comparison with Similar Compounds

1-(Fluorosulfonyl)-1H-pyrazole-3-carboxylic acid can be compared with other sulfonyl fluorides, such as:

The unique combination of stability and reactivity of this compound makes it a valuable compound for a wide range of scientific and industrial applications.

Biological Activity

1-(Fluorosulfonyl)-1H-pyrazole-3-carboxylic acid, with the chemical formula C4H4FNO4S, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C4H4FNO4S
  • CAS Number : 2639451-18-4
  • Molecular Weight : 195.14 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The fluorosulfonyl group enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can lead to the modulation of enzymatic activities, potentially affecting metabolic pathways and cellular functions.

Biological Activities

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity : Compounds containing the pyrazole moiety have shown promise in inhibiting tumor growth by targeting specific oncogenic pathways.
  • Anti-inflammatory Effects : Certain pyrazole derivatives have been documented to reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : The compound's structural features may contribute to its efficacy against various bacterial and fungal strains.

Case Studies

  • Anticancer Studies :
    • A study demonstrated that pyrazole derivatives, including this compound, inhibited the growth of cancer cells in vitro. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
  • Anti-inflammatory Activity :
    • Research indicated that this compound could inhibit the expression of inflammatory markers in cell lines stimulated with lipopolysaccharides (LPS), suggesting a potential role in managing inflammatory diseases .
  • Antimicrobial Efficacy :
    • In vitro tests revealed that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

Comparative Analysis of Biological Activity

CompoundActivity TypeMechanism
This compoundAnticancerInduction of apoptosis
Other Pyrazole DerivativesAnti-inflammatoryInhibition of cytokines
Trifluoromethyl PyrazolesAntimicrobialDisruption of microbial cell walls

Properties

Molecular Formula

C4H3FN2O4S

Molecular Weight

194.14 g/mol

IUPAC Name

1-fluorosulfonylpyrazole-3-carboxylic acid

InChI

InChI=1S/C4H3FN2O4S/c5-12(10,11)7-2-1-3(6-7)4(8)9/h1-2H,(H,8,9)

InChI Key

UZPZMLYRQZEBMI-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1C(=O)O)S(=O)(=O)F

Origin of Product

United States

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